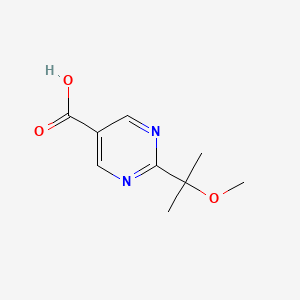
1-(2-chlorobenzyl)-N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials available and the specific reactions used. It might involve reactions such as nucleophilic substitution, condensation, or reduction .Molecular Structure Analysis
The molecular structure can be analyzed based on the functional groups present and their positions on the molecule. The presence of a pyridine ring suggests that the molecule might have aromatic properties. The amide group could participate in hydrogen bonding, affecting the molecule’s physical properties and reactivity .Chemical Reactions Analysis
The reactivity of the molecule would be influenced by the functional groups present. For example, the amide group might be hydrolyzed under acidic or basic conditions. The benzyl group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide might make the compound soluble in polar solvents. The compound’s melting and boiling points would depend on factors like molecular weight and intermolecular forces .科学的研究の応用
Synthesis and Structural Analysis
Research in this area involves the synthesis of novel derivatives and the analysis of their molecular and crystal structures. For instance, Feklicheva et al. (2019) explored the synthesis of derivatives of 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide, including the study of their molecular and crystal structures through X-ray diffraction. This research provides insights into the chemical behavior and potential applications of these compounds in developing new chemical entities (Feklicheva, Rybakov, Babaev, & Ofitserov, 2019).
Diversity-Oriented Synthesis
Another application involves diversity-oriented synthesis strategies to create libraries of 1,4-dihydropyridine derivatives, showcasing the versatility of these compounds in medicinal chemistry. Baškovč et al. (2012) reported on a method for synthesizing 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides, demonstrating the potential of these compounds in drug discovery efforts (Baškovč, Dahmann, Golobič, Grošelj, Kočar, Stanovnik, & Svete, 2012).
Novel Synthetic Routes and Applications
The development of new synthetic routes for dihydropyridine derivatives is also a critical area of research. Borgarelli et al. (2022) described a novel synthetic approach to creating scaffolds for further derivatization into new 1,4-dihydropyridine molecules, emphasizing the role of these compounds in organic synthesis and the development of new chemical reactions (Borgarelli, Lenaers, De Borggraeve, & Ismalaj, 2022).
Chemical Reactivity and Derivative Formation
The study of chemical reactivity and the formation of various derivatives of dihydropyridine compounds further highlights their scientific applications. For example, research by Kobayashi et al. (2009) on the synthesis of 4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide derivatives showcases the compound's utility in creating diverse molecular structures, which could have implications in developing new therapeutic agents (Kobayashi, Iitsuka, Fukamachi, & Konishi, 2009).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-14-7-5-11-19(15(14)2)23-20(25)17-9-6-12-24(21(17)26)13-16-8-3-4-10-18(16)22/h3-12H,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJDGCIDTXSLCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(6-Chloro-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione](/img/no-structure.png)

![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2810961.png)


![3,4,5-trimethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2810967.png)



![4-butoxy-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2810975.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2810979.png)
